molecular formula C14H20N2O3 B2687298 N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-3-carboxamide CAS No. 2380173-67-9

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-3-carboxamide

Cat. No.: B2687298
CAS No.: 2380173-67-9
M. Wt: 264.325
InChI Key: MZRAJBHBYOYAJM-UHFFFAOYSA-N
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Description

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-3-carboxamide is a synthetic organic compound that features a morpholine ring, a cyclobutyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-3-carboxamide typically involves multiple steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl group can be synthesized through a cyclization reaction of a suitable precursor.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

    Coupling with Furan-3-carboxylic Acid: The final step involves coupling the cyclobutyl-morpholine intermediate with furan-3-carboxylic acid using amide bond formation techniques, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Hydrogenated morpholine-cyclobutyl-furan derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and furan moiety are crucial for binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(piperidin-4-yl)cyclobutyl]methyl}furan-3-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-{[1-(morpholin-4-yl)cyclopropyl]methyl}furan-3-carboxamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

Uniqueness

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-3-carboxamide is unique due to the combination of the morpholine ring, cyclobutyl group, and furan ring, which confer specific chemical and biological properties that are not found in its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclobutyl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-13(12-2-7-19-10-12)15-11-14(3-1-4-14)16-5-8-18-9-6-16/h2,7,10H,1,3-6,8-9,11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRAJBHBYOYAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=COC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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